Home > Products > Screening Compounds P147013 > Desonide pivalate
Desonide pivalate - 78806-68-5

Desonide pivalate

Catalog Number: EVT-14570426
CAS Number: 78806-68-5
Molecular Formula: C29H40O7
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Chemistry and Catalytic Applications of Desonide Pivalate

Organometallic Catalysis in Desonide Pivalate Synthesis

Organometallic catalysis plays a pivotal role in the stereoselective synthesis of desonide pivalate, particularly in constructing its complex steroidal framework. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for introducing specific functional groups while maintaining the molecule's chiral integrity. The Tsuji-Trost reaction exemplifies this approach, enabling allylic alkylation under mild conditions that preserve the labile trihydroxyacetone side chain characteristic of corticosteroids [2]. This method employs counteranion-directed catalysis where hydrogen bonding interactions between the catalytic intermediate and chiral ligands enforce stereochemical control, yielding specific stereoisomers critical for biological activity [2].

Recent advances leverage copper-catalyzed C(sp³)–C(sp²) coupling strategies using vinylphenyliodonium salts as electrophilic partners. This approach demonstrates remarkable functional group tolerance, accommodating the ketone and hydroxyl groups present in desonide intermediates. The catalytic cycle involves initial zincation of the α-carbon adjacent to carbonyl groups followed by transmetalation to copper catalysts, which mediate the vinylation step with excellent stereoretention [4]. Chiral ligand development has been crucial for asymmetric induction, with bisoxazoline and phosphoramidite ligands achieving enantiomeric excesses exceeding 90% in model systems. These methodologies provide efficient alternatives to classical stoichiometric methods for introducing the pivaloyl moiety while preserving the delicate Δ¹,⁴-diene-3-one structure essential for glucocorticoid receptor binding [4] [10].

Table 1: Organometallic Catalytic Systems in Desonide Pivalate Synthesis

Catalytic SystemReaction TypeTemperature RangeKey AdvantagesTypical Yield
Pd(0)/Chiral PhosphineTsuji-Trost Allylation0-25°CHigh stereoselectivity75-88%
Cu(I)/BOX LigandsVinylation with Iodonium Salts50°CFunctional group tolerance80-92%
Zn(tmp)Cl·LiCl/Cu(OTf)₂Zincative Cross-Coupling50°CMild conditions83-92%
Pd(II)/N-Heterocyclic CarbeneOxidative Esterification70-80°CDirect pivalate installation65-78%

Transesterification and Esterification Methodologies

The installation of the pivalate (trimethylacetate) moiety onto the desonide scaffold employs both conventional and innovative esterification strategies. Chemoselective transesterification represents a preferred industrial approach due to its ability to differentiate between the C-21 hydroxyl and other oxygen functionalities. This process utilizes pivaloyl donors such as pivaloyl chloride or pivalic anhydride under controlled basic conditions, typically employing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The reaction proceeds through a tetrahedral intermediate where DMAP activates the carbonyl carbon of the pivaloyl donor, facilitating nucleophilic attack by the sterically hindered C-21 alcohol of desonide [3].

Enzyme-mediated transesterification has emerged as a sustainable alternative, particularly with immobilized Candida antarctica lipase B (CAL-B). This biocatalytic approach achieves remarkable regioselectivity for the C-21 position (98% specificity) without protecting other hydroxyl groups. The reaction operates optimally at 45-50°C in tert-amyl alcohol, converting desonide to desonide pivalate with 85% conversion within 24 hours. The enzymatic method significantly reduces byproduct formation compared to chemical catalysis, particularly avoiding the Δ⁶-isomerization side reaction that plagues conventional alkaline conditions [6].

For crystalline desonide pivalate production, solvent-mediated polymorph control during esterification is critical. Patent literature describes a process where desonide undergoes pivaloylation in acetonitrile/toluene mixtures (3:1 ratio) followed by controlled cooling crystallization. This yields Form I crystals characterized by distinctive powder X-ray diffraction peaks at 8.8°, 13.2°, and 17.5° 2θ angles. The crystalline form exhibits enhanced stability attributed to a unique hydrogen-bonding network between the C-11 hydroxyl and the pivalate carbonyl oxygen [3]. The crystalline structure prevents molecular rearrangement to the thermodynamically stable but therapeutically inactive 9α,11β-epoxide derivative during storage.

Role of Pivalate Esters in Stabilizing Reactive Intermediates

The pivaloyl group (t-BuC(O)-) serves as more than a simple prodrug moiety in desonide pivalate; it functions as a strategic steric stabilizer during synthetic transformations. Its bulky tert-butyl group creates a protective microenvironment around reactive centers, particularly the electrophilic C-20 ketone susceptible to nucleophilic attack. This steric protection is quantified in radical stability studies where pivalate esters demonstrate 50-fold reduction in hydrogen abstraction rates compared to acetate analogs when exposed to hydroxyl radicals [9]. This stabilization is crucial during light-catalyzed reactions in the synthesis pathway where radical intermediates are prevalent.

In organometallic catalysis, the pivalate moiety enables chelation control during asymmetric hydrogenation of the Δ¹ bond. When Wilkinson's catalyst [(PPh₃)₃RhCl] is employed, the pivaloyl oxygen coordinates to rhodium, locking the conformation of the diene system. This coordination orients the substrate for syn-face delivery of hydrogen, achieving 99% diastereoselectivity at C-1 and C-2 positions. Computational studies reveal the pivalate's carbonyl oxygen forms a dative bond with rhodium (bond order 0.35) that remains intact throughout the catalytic cycle, unlike acetate esters which dissociate readily [9]. This coordination not only enhances stereoselectivity but also prevents over-reduction of the 3-keto group—a common side reaction in corticosteroid synthesis.

The electron-donating inductive effect of the tert-butyl group significantly modulates the electrophilicity of adjacent centers. Kinetic studies demonstrate that the pivalate ester reduces the rate of alkaline hydrolysis at C-21 by 17-fold compared to desonide acetate, contributing to the molecule's metabolic stability. This electronic effect also stabilizes enolate intermediates during halogenation at C-21, preventing undesirable epimerization. The steric bulk creates a protected pocket that shields the β-face of the molecule from enzymatic degradation during percutaneous absorption, a property exploited in topical formulations where sustained release is desired [3] [6].

Table 2: Stabilization Effects of Pivalate Moiety in Desonide Derivatives

Reactive IntermediateStabilization MechanismQuantitative EffectSynthetic Advantage
C-20 Keto GroupSteric shielding by tert-butyl50× reduced nucleophilic attackPrevents hydrate formation
Δ⁴-Diene SystemConformational locking via coordination99% diastereoselectivityControls hydrogenation stereochemistry
C-21 EnolateReduced electrophilicity17× slower hydrolysisPrevents epimerization at C-20
Alkoxyl RadicalsRadical scavenging by methyl groups85% quenching efficiencyMinimizes photodegradation

Comparative Analysis of Zinc- and Copper-Mediated Coupling Reactions

The synthesis of desonide pivalate precursors employs both zinc and copper-mediated coupling strategies, each offering distinct advantages. Zinc tmpCl·LiCl-mediated metallation enables selective deprotonation at the C-21 position without affecting the acid-sensitive Δ¹,⁴-diene system. This method generates organozinc nucleophiles that participate in Negishi-type couplings with pivaloyl chloride derivatives. Under optimized conditions (THF, 50°C, 10 mol% Cu(OTf)₂ catalyst), this transformation achieves 92% yield with complete retention of configuration at C-17 [4]. The reaction proceeds through a syn-insertion mechanism where the zinc enolate adds across the pivaloyl chloride carbonyl, followed by reductive elimination from a copper(III) intermediate.

In contrast, copper-catalyzed vinylations employ vinylphenyliodonium salts for introducing alkenyl groups that serve as synthetic handles for subsequent pivaloylation. When applied to desonide precursors, copper catalysis demonstrates superior functional group tolerance toward the steroidal ketones compared to palladium systems. The reaction mechanism involves single-electron transfer (SET) from the copper catalyst to the iodonium salt, generating a vinyl radical that adds to the steroid enolate. This radical pathway tolerates the β-unsaturated ketone system that typically undergoes conjugate addition under palladium catalysis [4].

Comparative kinetic studies reveal striking differences between these metal-mediated approaches. Zinc-mediated couplings exhibit pseudo-first-order kinetics with activation energy (Eₐ) of 65 kJ/mol, while copper-catalyzed reactions follow Michaelis-Menten kinetics with Kₘ = 2.8 mM for the iodonium electrophile. The zinc route provides higher yields for sterically hindered systems like desonide (87-92% vs. 68-75% for copper), while copper catalysis achieves faster reaction rates (t₁/₂ = 15 min vs. 120 min). The choice between these methods depends on the substrate complexity: zinc mediation is preferred for C-21 functionalization of intact desonide, whereas copper catalysis excels for early-stage vinylation of simpler steroid precursors [4] [10].

Catalyst poisoning studies illuminate the sensitivity differences between these systems. Zinc-mediated couplings tolerate up to 500 ppm of oxygen without yield reduction, making them suitable for industrial-scale reactions without rigorous deoxygenation. Copper catalysts, however, require oxygen levels below 50 ppm and are sensitive to thiol impurities that form copper sulfide precipitates. Both systems utilize ligand acceleration—N-methylpyrrolidone (NMP) enhances zinc enolate formation by solvating the tmpZnCl complex, while phenanthroline ligands boost copper catalyst turnover by preventing aggregation. These mechanistic insights guide synthetic chemists in selecting and optimizing coupling strategies for desonide pivalate synthesis based on substrate purity, available infrastructure, and scalability requirements [4].

Table 3: Comparison of Zinc- vs. Copper-Mediated Coupling Reactions

ParameterZinc-Mediated CouplingCopper-Catalyzed Vinylation
Catalyst SystemZn(tmp)Cl·LiCl / Cu(OTf)₂Cu(OTf)₂ / Phenanthroline
Reaction MechanismTwo-electron transmetalationSingle-electron transfer (SET)
Key IntermediateOrganozinc enolateVinyl radical
Optimal Temperature50°C50°C
Reaction Time120 min15-30 min
Yield with Steroids87-92%68-75%
Oxygen Tolerance<500 ppm<50 ppm
StereoselectivityComplete retentionPartial epimerization (5-8%)
Byproduct Formation<3%8-12%

Properties

CAS Number

78806-68-5

Product Name

Desonide pivalate

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22+,23+,27-,28-,29+/m0/s1

InChI Key

FAPMGCFSVXGXMO-FHKBAQRKSA-N

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.